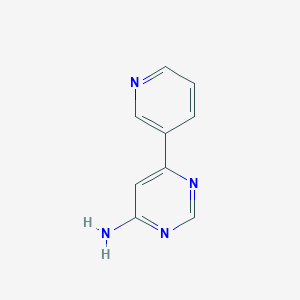
6-(Pyridin-3-yl)pyrimidin-4-amine
Descripción general
Descripción
“6-(Pyridin-3-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C9H8N4. It has a molecular weight of 172.19 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “6-(Pyridin-3-yl)pyrimidin-4-amine” is 1S/C9H8N4/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H,(H2,10,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “6-(Pyridin-3-yl)pyrimidin-4-amine” are not detailed in the retrieved papers, pyrimidinamine derivatives are known to participate in various chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Physical And Chemical Properties Analysis
“6-(Pyridin-3-yl)pyrimidin-4-amine” is a solid compound . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Diabetes Management
This compound has been found to reduce blood glucose levels, which can be beneficial in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, diabetes due to obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antitrypanosomal Agent
Novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines have been designed and synthesized, with certain derivatives demonstrating promising in vitro activity against Trypanosoma brucei, the causative agent of sleeping sickness .
Antiviral Therapeutics
Compounds containing this structure have shown antiviral activity against Newcastle disease virus, comparable to the commercial antiviral drug Ribavirin. Further modification could lead to potent antiviral therapeutics .
Tyrosine Kinase Inhibition
This compound is an intermediate in the synthesis of tyrosine kinase inhibitors like nilotinib and imatinib, which are used in cancer therapy, particularly for leukemia .
Leukemia Treatment
Imatinib, a therapeutic agent for leukemia that specifically inhibits tyrosine kinases, has been structurally characterized with this compound as part of its structure .
Synthesis of Quinazoline Derivatives
The compound has been used as a starting material for synthesizing various quinazoline derivatives with potential pharmacological activities .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
The primary target of 6-(Pyridin-3-yl)pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Pharmacokinetics
The compound’s lipophilicity and molecular weight suggest it may have good bioavailability
Result of Action
The inhibition of CDK2 by 6-(Pyridin-3-yl)pyrimidin-4-amine leads to cell cycle arrest and apoptosis in a concentration-dependent manner . This can result in the death of cancer cells, making the compound a potential candidate for anticancer therapy .
Action Environment
The efficacy and stability of 6-(Pyridin-3-yl)pyrimidin-4-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability . The compound’s action may also be affected by the presence of other substances in its environment .
Propiedades
IUPAC Name |
6-pyridin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRKGLYZWQCCHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

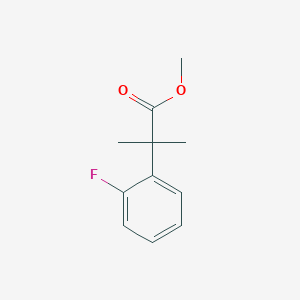
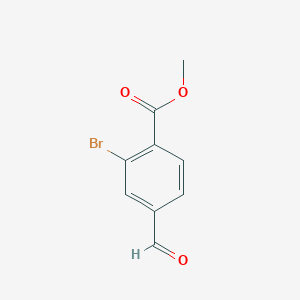


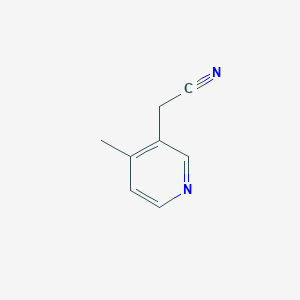

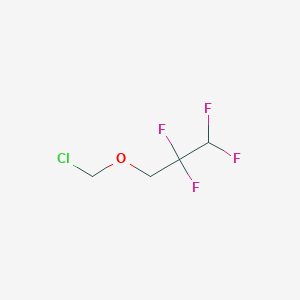
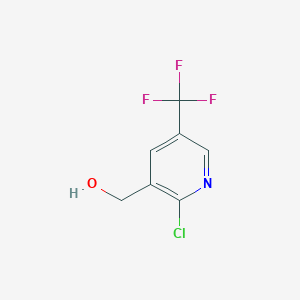




![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)
